molecular formula C10H12N4OS B1387540 1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one CAS No. 1105196-02-8

1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

Cat. No.: B1387540
CAS No.: 1105196-02-8
M. Wt: 236.3 g/mol
InChI Key: HNCLYPKVFREGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one” is a heterocyclic compound that contains both pyridine and triazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Attachment of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the ethyl group: Alkylation reactions using ethyl halides under basic conditions can be employed.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydro derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole and pyridine rings are often used as ligands in coordination chemistry.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.

Industry

    Agriculture: Possible use as fungicides or herbicides.

    Pharmaceuticals: Development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of “1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The mercapto group could form covalent bonds with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
  • 1-ethyl-5-(5-mercapto-1,2,4-triazol-3-yl)pyridin-2(1H)-one

Uniqueness

The presence of both the mercapto group and the triazole ring in “1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one” might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-ethyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-3-14-6-7(4-5-8(14)15)9-11-12-10(16)13(9)2/h4-6H,3H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCLYPKVFREGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
Reactant of Route 3
1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
Reactant of Route 4
1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
Reactant of Route 5
1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.